molecular formula C11H8N2S B12886102 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)-

Cat. No.: B12886102
M. Wt: 200.26 g/mol
InChI Key: LTBFBIDBKSSDEI-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a thiophene group attached at the 5-position

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- typically involves multi-step organic synthesis techniques One common method includes the cyclization of appropriate precursors under specific reaction conditionsThe thiophene group is then introduced at the 5-position using suitable reagents and catalysts . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- can be compared with other similar heterocyclic compounds, such as:

These comparisons highlight the unique structural features and potential advantages of 1H-Pyrrolo[2,3-B]pyridine, 5-(3-thienyl)- in various research and industrial applications.

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, particularly the derivative 5-(3-thienyl)-, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrrolo[2,3-b]pyridines known for their potential therapeutic applications, including anticancer and anti-inflammatory properties. The presence of the thienyl substituent enhances its pharmacological profile, making it a promising candidate for drug development.

Chemical Structure and Synthesis

The structure of 1H-Pyrrolo[2,3-b]pyridine, 5-(3-thienyl)- features a fused pyrrole and pyridine ring with a thienyl group at position 5. The synthesis of this compound can be achieved through various methods, often involving cyclization reactions that incorporate the thienyl moiety effectively.

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant anticancer activity. For instance, compounds have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics critical for cancer cell proliferation. Specific studies report IC50 values in the low nanomolar range for these compounds against various cancer cell lines.

Table 1: Anticancer Activity of Selected 1H-Pyrrolo[2,3-b]pyridine Derivatives

CompoundTarget Cancer Cell LineIC50 (nM)Mechanism of Action
5-(3-thienyl)-1H-Pyrrolo[2,3-b]pyridineMCF-7 (Breast)<50Inhibition of tubulin polymerization
5-(3-thienyl)-1H-Pyrrolo[2,3-b]pyridineA549 (Lung)<100Disruption of microtubule dynamics
5-(3-thienyl)-1H-Pyrrolo[2,3-b]pyridineHCT116 (Colon)<75Induction of apoptosis

Inhibition of Human Neutrophil Elastase (HNE)

Another significant biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives is their ability to inhibit human neutrophil elastase (HNE), an enzyme implicated in various inflammatory diseases. Studies have reported IC50 values ranging from 15 to 51 nM for these compounds when specific substituents are introduced at position 5.

Table 2: HNE Inhibition Potency of Selected Derivatives

CompoundIC50 (nM)Reference
5-(3-thienyl)-1H-Pyrrolo[2,3-b]pyridine15
5-(5-chloro-2-thienyl)-1H-Pyrrolo[2,3-b]pyridine30
5-(4-methylthienyl)-1H-Pyrrolo[2,3-b]pyridine51

Phosphodiesterase Inhibition

Recent studies have explored the role of these compounds as selective phosphodiesterase (PDE) inhibitors. For example, a series of derivatives demonstrated potent inhibition against PDE4B with IC50 values as low as 0.48μM0.48\mu M. This inhibition is particularly relevant in the context of inflammatory diseases and CNS disorders.

Case Studies

Several case studies highlight the therapeutic potential of 1H-Pyrrolo[2,3-b]pyridine derivatives:

  • Case Study on FGFR Inhibition : A study reported that compound 4h exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), with IC50 values ranging from 77 to 712nM712nM. This compound was effective in inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
  • TNIK Inhibition : Another investigation revealed that certain derivatives had high inhibition rates on TNIK (TRAF2 and NCK-interacting kinase), with some compounds showing IC50 values lower than 1nM1nM. This suggests new therapeutic avenues for targeting TNIK in cancer treatment .

Properties

Molecular Formula

C11H8N2S

Molecular Weight

200.26 g/mol

IUPAC Name

5-thiophen-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2S/c1-3-12-11-8(1)5-10(6-13-11)9-2-4-14-7-9/h1-7H,(H,12,13)

InChI Key

LTBFBIDBKSSDEI-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=C(C=C21)C3=CSC=C3

Origin of Product

United States

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